Comparative Anticonvulsant Potency: DPO vs. Phenytoin and Phenobarbital
In a direct head-to-head comparison using the standard maximal electroshock seizure (MES) model in male CF#1 mice, 5,5-diphenyl-2,4-oxazolidinedione (DPO) demonstrated an anticonvulsant ED50 of 308 mg/kg (i.p.). This potency was significantly lower than that of the clinically established anticonvulsants phenytoin (PHT, ED50 = 7.1 mg/kg) and phenobarbital (PB, ED50 = 19.0 mg/kg) tested under identical conditions [1].
| Evidence Dimension | Anticonvulsant potency (ED50) |
|---|---|
| Target Compound Data | ED50 = 308 mg/kg |
| Comparator Or Baseline | Phenytoin (PHT) ED50 = 7.1 mg/kg; Phenobarbital (PB) ED50 = 19.0 mg/kg |
| Quantified Difference | DPO requires approximately 43-fold and 16-fold higher doses, respectively, to achieve the same anticonvulsant effect. |
| Conditions | Male CF#1 mice; standard maximal electroshock seizure (MES) test; intraperitoneal (i.p.) administration [1]. |
Why This Matters
This quantifies the unique pharmacodynamic profile of DPO, establishing it as a distinct, lower-potency tool compound for probing anticonvulsant mechanisms, rather than a direct substitute for more potent drugs like phenytoin.
- [1] Jones, G. L. (1990). Anticonvulsant potency and toxicity of 5,5-diphenyl-2,4-oxazolidinedione. Drug Development Research, 21(1), 19-27. DOI: 10.1002/ddr.430210103 View Source
